molecular formula C23H29N3O4 B2374560 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894005-62-0

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2374560
CAS No.: 894005-62-0
M. Wt: 411.502
InChI Key: ZLMSVRUDRBXMOJ-UHFFFAOYSA-N
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Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenethyl group with a dimethylphenyl-substituted pyrrolidinone moiety, linked through a urea functional group.

Preparation Methods

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Dimethoxyphenethyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the dimethoxyphenethyl intermediate.

    Synthesis of the Pyrrolidinone Intermediate: The pyrrolidinone moiety can be synthesized by reacting 3,4-dimethylphenylacetic acid with an appropriate amine and a dehydrating agent.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenethyl intermediate with the pyrrolidinone intermediate using a urea-forming reagent under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenethyl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: This compound lacks the dimethyl groups on the phenyl ring, which may affect its reactivity and binding properties.

    1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)thiourea: This compound features a thiourea group instead of a urea group, which may influence its chemical and biological properties.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-15-5-7-19(11-16(15)2)26-14-18(13-22(26)27)25-23(28)24-10-9-17-6-8-20(29-3)21(12-17)30-4/h5-8,11-12,18H,9-10,13-14H2,1-4H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMSVRUDRBXMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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